2-(6-Bromopyridin-2-yl)thiazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H5BrN2S |
|---|---|
Molecular Weight |
241.11 g/mol |
IUPAC Name |
2-(6-bromopyridin-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C8H5BrN2S/c9-7-3-1-2-6(11-7)8-10-4-5-12-8/h1-5H |
InChI Key |
MUHQLPKBDBJMKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C2=NC=CS2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 6 Bromopyridin 2 Yl Thiazole and Its Derivatives
Direct Synthesis Strategies for 2-(6-Bromopyridin-2-yl)thiazole Scaffolds
Direct synthesis strategies focus on the formation of the core this compound structure in a limited number of steps, typically by constructing one of the heterocyclic rings in the presence of the other pre-formed ring.
Thiazole (B1198619) Ring Formation via Cyclization Reactions
A primary and well-established method for synthesizing thiazoles is the Hantzsch thiazole synthesis, first described in 1887. chemhelpasap.comsynarchive.com This reaction involves the condensation of an α-haloketone with a thioamide. chemhelpasap.comsynarchive.comyoutube.com In the context of this compound, this would typically involve the reaction of a 2-bromoacetylpyridine derivative with a suitable thioamide. The mechanism commences with an S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. youtube.comyoutube.com This method is known for its high yields and operational simplicity. chemhelpasap.com
Another approach involves the cyclization of (2-pyridylthio)phenylacetic acids, which can lead to the formation of mesoionic thiazolo[3,2-a]pyridinium-3-olates. The specific reaction pathway is influenced by the acidity of the medium and the nature of substituents on the pyridine (B92270) ring. osi.lv Additionally, (3+2) cycloaddition reactions utilizing pyridinium (B92312) 1,4-zwitterions have been explored for the synthesis of substituted thiazoles. nih.gov
One-pot multicomponent procedures have also been developed as an efficient and environmentally benign method for synthesizing substituted Hantzsch thiazole derivatives. nih.gov For instance, the reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea (B124793), and substituted benzaldehydes in the presence of a reusable catalyst like silica-supported tungstosilisic acid can produce thiazole derivatives in high yields. nih.gov
| Reaction Type | Reactants | Key Features | Reference(s) |
| Hantzsch Thiazole Synthesis | α-Haloketone and Thioamide | High yielding, simple procedure. chemhelpasap.comyoutube.com | chemhelpasap.comsynarchive.comyoutube.com |
| Cyclization of (2-pyridylthio)phenylacetic acids | (2-pyridylthio)phenylacetic acids | Forms mesoionic thiazolo[3,2-a]pyridinium-3-olates, pathway dependent on acidity and substituents. osi.lv | osi.lv |
| (3+2) Cycloaddition | Pyridinium 1,4-zwitterions and other reagents | Can be used to construct five-membered heterocyclic compounds. nih.gov | nih.gov |
| One-Pot Multicomponent Reaction | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehydes | Environmentally benign, high yields, reusable catalyst. nih.gov | nih.gov |
Construction of the Pyridine-Thiazole Linkage
The formation of the crucial bond connecting the pyridine and thiazole rings is a key step in these syntheses. In the Hantzsch synthesis, this linkage is inherently formed during the cyclization process where a substituted pyridine thioamide is used as a starting material.
Alternatively, cross-coupling reactions can be employed to forge the pyridine-thiazole bond. While often used in divergent strategies (see section 2.2), they can also be considered a direct method if a pre-functionalized pyridine and thiazole are coupled. However, the more common direct approaches focus on building one ring onto the other.
Convergent and Divergent Synthetic Routes to this compound Analogues
Convergent and divergent synthetic strategies offer versatile pathways to a wide array of this compound analogues by assembling the final molecule from pre-functionalized building blocks or by modifying a common intermediate, respectively.
Utilizing Halogenated Pyridine Precursors in Thiazole Synthesis
Halogenated pyridines, such as 3,5-dibromo-2,6-dichloropyridine (B8238365), are valuable precursors in the synthesis of functionalized pyridine-thiazole derivatives. youtube.comnih.gov The differential reactivity of the halogen atoms allows for selective functionalization. For instance, the bromine atoms in 3,5-dibromo-2,6-dichloropyridine are more susceptible to certain coupling reactions than the chlorine atoms, enabling a stepwise introduction of substituents. nih.gov
A common strategy involves the initial synthesis of a pyridyl thioamide from a halogenated pyridine. This thioamide can then undergo a Hantzsch-type condensation with an α-haloketone to construct the thiazole ring, directly incorporating the brominated pyridine moiety. youtube.comyoutube.com Alternatively, a halogenated pyridine can be converted to a pyridyl carboxamide, which is then transformed into the corresponding thioamide using reagents like Lawesson's reagent. organic-chemistry.org
Employing Thiazole Precursors with Reactive Sites
This approach involves starting with a pre-formed thiazole ring that bears a reactive functional group, which can then be used to attach the pyridine ring. For example, a thiazole with a nucleophilic group, such as an amino group, can be reacted with an electrophilic pyridine derivative.
More commonly, modern cross-coupling reactions are utilized. A thiazole derivative bearing a boronic acid or ester group can undergo a Suzuki-Miyaura coupling with a brominated pyridine. nih.govnih.gov Similarly, a stannylated thiazole can be coupled with a bromopyridine via a Stille coupling reaction. acs.orgyoutube.com These methods are highly versatile and tolerate a wide range of functional groups.
Furthermore, Sonogashira coupling can be employed to introduce alkynyl substituents onto the thiazole or pyridine ring, which can then be further elaborated. wikipedia.orgnih.govbeilstein-journals.org For instance, a terminal alkyne can be coupled with a halogenated thiazole or pyridine in the presence of palladium and copper catalysts. wikipedia.org
Modern Catalytic Approaches in the Synthesis of this compound Derivatives
Modern catalytic methods have revolutionized the synthesis of complex heterocyclic compounds like this compound and its derivatives, offering improved efficiency, selectivity, and functional group tolerance. chemscene.com
Palladium-catalyzed cross-coupling reactions are at the forefront of these approaches. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is a widely used method for creating the carbon-carbon bond between the pyridine and thiazole rings. nih.govnih.gov The Stille coupling, utilizing organotin reagents, provides another powerful tool for this purpose. acs.orgyoutube.com The Sonogashira coupling is particularly useful for introducing alkyne functionalities, which can serve as handles for further diversification of the molecular scaffold. wikipedia.orgnih.govresearchgate.net
Copper-catalyzed reactions have also emerged as valuable tools. For instance, copper-catalyzed C-H bond arylation allows for the direct coupling of heterocycles with aryl halides, bypassing the need for pre-functionalization of the heterocycle. organic-chemistry.org
The development of novel ligands and catalyst systems continues to expand the scope and applicability of these catalytic methods, enabling the synthesis of increasingly complex and diverse libraries of pyridine-thiazole derivatives. nih.gov
| Catalytic Reaction | Catalyst/Reagents | Bond Formed | Key Features | Reference(s) |
| Suzuki-Miyaura Coupling | Palladium catalyst, Base | C-C | High tolerance for functional groups, mild reaction conditions. nih.gov | nih.govnih.gov |
| Stille Coupling | Palladium catalyst | C-C | Tolerates a wide range of functional groups, but organotin reagents are toxic. acs.org | acs.orgyoutube.com |
| Sonogashira Coupling | Palladium and Copper catalysts, Base | C-C (alkynyl) | Forms carbon-carbon bonds with terminal alkynes under mild conditions. wikipedia.org | nih.govwikipedia.orgnih.gov |
| Copper-Catalyzed C-H Arylation | Copper catalyst, Base | C-C | Direct arylation of heterocycle C-H bonds. organic-chemistry.org | organic-chemistry.org |
Strategies for Asymmetric Synthesis of Chiral this compound Analogues
The introduction of chirality into molecules containing the 2-(pyridin-2-yl)thiazole scaffold is of great interest for the development of novel therapeutic agents and chiral ligands. While direct asymmetric synthesis of this compound itself is not the primary focus, the creation of chiral analogs through strategic modifications is a key objective. The inherent challenges of pyridyl substrates in many catalytic asymmetric reactions, such as catalyst deactivation by the Lewis basic nitrogen, necessitate the development of specialized methods.
One plausible strategy for accessing chiral analogues of this compound involves the asymmetric reduction of a prochiral ketone precursor. For instance, a ketone positioned on a substituent attached to either the pyridine or thiazole ring can be enantioselectively reduced to a chiral alcohol. The use of chiral catalysts, such as those based on ruthenium with ligands like BINAP, has proven effective for the asymmetric hydrogenation of pyridyl ketones. chim.it Another approach involves the use of chiral oxazaborolidine catalysts, like the Corey-Bakshi-Shibata (CBS) catalyst, for the asymmetric reduction of ketones with borane (B79455) reagents.
A different conceptual approach involves the asymmetric construction of the pyridine or thiazole ring itself. While synthetically more demanding, this can provide access to a wider range of chiral architectures. For example, chiral 2,2'-bipyridine (B1663995) ligands can be synthesized through the de novo construction of a pyridine nucleus, a strategy that could be adapted to create chiral pyridinyl precursors for thiazole synthesis. acs.orgrsc.org
Furthermore, the asymmetric functionalization of a pre-formed this compound scaffold represents another viable route. This could be achieved through catalytic asymmetric C-H functionalization, where a chiral catalyst directs the addition of a new substituent to a specific position on the heterocyclic core, thereby creating a stereocenter. chim.it
The table below outlines potential asymmetric strategies for the synthesis of chiral analogs of this compound, drawing on established methodologies for similar heterocyclic systems.
| Strategy | Chiral Source/Catalyst | Potential Substrate | Expected Chiral Product | Key Considerations |
| Asymmetric Ketone Reduction | (R)- or (S)-CBS catalyst, Ru-BINAP complexes | A ketone-functionalized this compound derivative | A chiral alcohol derivative of this compound | Compatibility of the catalyst with the bromo-pyridinylthiazole core. |
| Asymmetric C-H Functionalization | Chiral transition metal catalyst (e.g., Ir, Rh, Pd) with a chiral ligand | This compound | A derivative with a new chiral center on the pyridine or thiazole ring | Regioselectivity and enantioselectivity of the C-H activation. |
| Asymmetric Cross-Coupling | Chiral Nickel or Palladium catalyst with a chiral bipyridine or phosphine (B1218219) ligand | A chiral organometallic reagent with 2-bromo-6-chloropyridine (B1266251) or vice versa | A chiral biaryl-like analogue of this compound | Control of atropisomerism if applicable. |
| Use of a Chiral Auxiliary | (S)-valinol or other chiral amines | 2-Pyridinecarboxaldehyde derivative | A chiral aziridine (B145994) or other intermediate that can be converted to a chiral thiazole derivative. acs.org | Stoichiometric use of the chiral auxiliary and subsequent removal steps. |
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
The efficient synthesis of this compound and its derivatives relies heavily on the optimization of reaction conditions. Key synthetic methods, such as the Hantzsch thiazole synthesis and transition metal-catalyzed cross-coupling reactions, are often subject to improvements in yield and selectivity through careful control of various parameters.
The Hantzsch thiazole synthesis, a classical method for constructing the thiazole ring, typically involves the condensation of an α-haloketone with a thioamide. bepls.commdpi.com For the synthesis of this compound, this would involve the reaction of 6-bromopyridine-2-carbothioamide with a suitable α-haloketone. Optimization of this reaction can involve screening different solvents, bases, and reaction temperatures. For example, microwave-assisted Hantzsch reactions have been shown to significantly reduce reaction times and improve yields compared to conventional heating. researchgate.netnih.gov The choice of solvent can also be critical, with greener options like glycerol (B35011) being explored. bepls.com
Transition metal-catalyzed cross-coupling reactions, such as the Negishi and Stille couplings, are powerful tools for forming the C-C bond between the pyridine and thiazole rings. bucknell.edumdpi.comresearchgate.netresearchgate.netnih.gov For instance, a Negishi coupling could involve the reaction of a 2-halothiazole with an organozinc reagent derived from 2,6-dibromopyridine, catalyzed by a palladium or nickel complex. The optimization of such a reaction would focus on the choice of catalyst, ligand, solvent, temperature, and base. The use of bulky, electron-rich phosphine ligands can often improve the efficiency of these couplings. bucknell.edu
The following tables provide hypothetical optimization data for the synthesis of this compound via two common synthetic routes, illustrating the types of parameters that are typically varied.
Table 2.5.1: Hypothetical Optimization of Hantzsch Thiazole Synthesis
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | None | Reflux | 12 | 45 |
| 2 | DMF | K₂CO₃ | 100 | 8 | 62 |
| 3 | Acetonitrile | Et₃N | Reflux | 10 | 55 |
| 4 | Methanol (Microwave) | None | 90 | 0.5 | 85 |
| 5 | Glycerol | CTAB | 40 | 3 | 78 |
This table is illustrative and does not represent actual experimental data.
Table 2.5.2: Hypothetical Optimization of Negishi Cross-Coupling
| Entry | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ | PPh₃ | THF | 60 | 50 |
| 2 | Pd(OAc)₂ | SPhos | Dioxane | 80 | 75 |
| 3 | NiCl₂(dppp) | - | DMF | 100 | 65 |
| 4 | Pd(P-t-Bu₃)₂ | - | THF | Room Temp | 87 |
| 5 | PdCl₂(dppf) | - | Toluene | 90 | 82 |
This table is illustrative and does not represent actual experimental data.
Chemical Reactivity and Derivatization of 2 6 Bromopyridin 2 Yl Thiazole
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Moiety
The pyridine ring in 2-(6-Bromopyridin-2-yl)thiazole is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. masterorganicchemistry.comresearchgate.net Such reactions, if they occur, would require harsh conditions and the substitution would be directed to the positions meta to the nitrogen. masterorganicchemistry.com
Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitrogen atom. youtube.comchemrxiv.org The bromine atom at the 6-position is susceptible to displacement by various nucleophiles. This reactivity is a cornerstone of its utility in synthesis. For instance, SNAr reactions with amines can introduce new nitrogen-containing substituents, a common strategy in drug discovery. youtube.comchemrxiv.org The reaction often requires elevated temperatures or the use of a strong base. chemrxiv.org
Transformations Involving the Thiazole (B1198619) Ring System
The thiazole ring also exhibits a rich and varied reactivity. The C2 proton of a thiazole ring can be acidic, making it a site for deprotonation and subsequent reaction with electrophiles. nih.gov The thiazole ring can undergo various reactions such as cycloaddition, oxidation, and dimerization. nih.gov Bromination of the thiazole core can be achieved, creating a handle for further cross-coupling reactions. researchgate.net
Palladium-Catalyzed Cross-Coupling Reactions of this compound
The bromine atom on the pyridine ring of this compound is a prime site for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing complex molecules by forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with a halide. studfile.netnih.gov this compound can be readily coupled with various aryl and heteroaryl boronic acids or their esters to introduce new aromatic or heteroaromatic moieties at the 6-position of the pyridine ring. rsc.orgresearchgate.net These reactions are typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base like potassium carbonate. studfile.net The choice of solvent can be crucial, with aqueous systems sometimes being employed. studfile.netrsc.org
Table 1: Examples of Suzuki-Miyaura Coupling Reactions
| Arylboronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 2-(6-Phenylpyridin-2-yl)thiazole | Good | studfile.net |
| 4-Methoxyphenylboronic acid | Pd/C | K₂CO₃ | Aqueous | 2-(6-(4-Methoxyphenyl)pyridin-2-yl)thiazole | High | researchgate.net |
| Thiophene-2-boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 2-(6-(Thiophen-2-yl)pyridin-2-yl)thiazole | - | nih.gov |
Buchwald-Hartwig Amination and Other C-N Coupling Reactions
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, a key transformation in the synthesis of many pharmaceuticals. wikipedia.orgnih.gov This reaction couples this compound with a wide range of primary and secondary amines. The reaction is catalyzed by a palladium complex with a specialized phosphine (B1218219) ligand, and requires a base such as sodium tert-butoxide. amazonaws.com The development of various generations of catalyst systems has expanded the scope of this reaction to include a vast array of amines and aryl halides under increasingly mild conditions. wikipedia.org
Table 2: Examples of Buchwald-Hartwig Amination
| Amine | Palladium Catalyst | Ligand | Base | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Morpholine | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 4-(6-(Thiazol-2-yl)pyridin-2-yl)morpholine | - | nih.gov |
| Aniline | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | N-Phenyl-6-(thiazol-2-yl)pyridin-2-amine | - | wikipedia.org |
| Methylamine | Pd(OAc)₂ | dppf | NaOtBu | Toluene | N-Methyl-6-(thiazol-2-yl)pyridin-2-amine | 93 | amazonaws.com |
Sonogashira, Heck, and Stille Coupling Reactions
Other important palladium-catalyzed cross-coupling reactions applicable to this compound include the Sonogashira, Heck, and Stille couplings.
The Sonogashira reaction couples the bromo-compound with a terminal alkyne to form a carbon-carbon triple bond. wikipedia.org This reaction typically uses a palladium catalyst, a copper co-catalyst, and an amine base. wikipedia.org Microwave-assisted Sonogashira couplings have been developed to accelerate these reactions and improve yields. researchgate.net
The Heck reaction involves the coupling of this compound with an alkene to form a substituted alkene. wikipedia.org This reaction is catalyzed by a palladium complex in the presence of a base. wikipedia.org The stereoselectivity of the Heck reaction often leads to the formation of the E-isomer of the product. beilstein-archives.org
The Stille reaction utilizes an organotin reagent to couple with the aryl bromide. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. nih.gov The mechanism involves oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org
Table 3: Overview of Sonogashira, Heck, and Stille Reactions
| Reaction | Coupling Partner | Key Reagents | Product Type | Reference |
|---|---|---|---|---|
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu co-catalyst, Amine base | Aryl-alkyne | wikipedia.orgnih.gov |
| Heck | Alkene | Pd catalyst, Base | Substituted alkene | wikipedia.orgbeilstein-journals.org |
| Stille | Organostannane | Pd catalyst, Ligand | Biaryl or Vinyl-aryl | wikipedia.orgresearchgate.net |
Functional Group Interconversions on this compound
Beyond the reactions at the bromine-substituted carbon, functional group interconversions can be performed on other parts of the this compound molecule, provided that other functional groups are present. ub.eduvanderbilt.eduscribd.com For example, if a substituent on the thiazole or pyridine ring contains a nitro group, it could be reduced to an amine. Similarly, a carboxylic acid derivative could be converted to an amide or ester. These transformations are standard in organic synthesis and greatly expand the range of accessible derivatives from this core structure. mit.edu
Chemo- and Regioselective Functionalization Strategies
The chemical landscape of this compound is dominated by the electrophilic nature of the pyridine ring, the nucleophilic character of the thiazole ring, and the susceptibility of the carbon-bromine bond to palladium-catalyzed cross-coupling reactions. These distinct reactive sites allow for selective modifications.
The primary site for functionalization is the bromine-substituted carbon at the 6-position of the pyridine ring. This position is highly amenable to a variety of palladium-catalyzed cross-coupling reactions, which are foundational for creating carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction is a powerful method for introducing aryl and heteroaryl substituents at the 6-position of the pyridine ring. By reacting this compound with a range of boronic acids or their esters in the presence of a palladium catalyst and a base, a diverse array of 2-(6-arylpyridin-2-yl)thiazole derivatives can be synthesized. nih.govnih.gov The choice of catalyst, ligand, and reaction conditions can be optimized to achieve high yields and accommodate a wide variety of functional groups on the boronic acid partner. hpu2.edu.vn
Buchwald-Hartwig Amination: The bromine atom can be readily substituted with a variety of nitrogen nucleophiles through the Buchwald-Hartwig amination reaction. wikipedia.orgnih.govorganic-chemistry.org This palladium-catalyzed process allows for the introduction of primary and secondary amines, anilines, and other nitrogen-containing groups, leading to the formation of 2-(6-aminopyridin-2-yl)thiazole derivatives. amazonaws.com The reaction conditions, particularly the choice of phosphine ligand and base, are crucial for achieving high efficiency, especially with less reactive or sterically hindered amines. nih.govthieme-connect.de
Heck and Sonogashira Couplings: The Heck reaction enables the introduction of alkenyl groups by coupling with alkenes, while the Sonogashira reaction facilitates the formation of a carbon-carbon triple bond through reaction with terminal alkynes. These reactions further expand the range of accessible derivatives from the this compound core.
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen atom activates the halopyridine ring towards nucleophilic aromatic substitution. youtube.comznaturforsch.com While generally less facile than palladium-catalyzed reactions, strong nucleophiles can displace the bromide at the 6-position, particularly under forcing conditions. chemrxiv.org
Functionalization of the thiazole ring itself typically involves C-H activation. The thiazole ring has multiple C-H bonds that can be selectively functionalized under the appropriate catalytic conditions, allowing for the introduction of substituents at various positions.
| Reaction Type | Reagents/Conditions | Product Type |
| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids, Pd catalyst, base | 2-(6-Aryl/heteroarylpyridin-2-yl)thiazole |
| Buchwald-Hartwig Amination | Primary/secondary amines, Pd catalyst, base | 2-(6-Aminopyridin-2-yl)thiazole |
| Heck Coupling | Alkenes, Pd catalyst, base | 2-(6-Alkenylpyridin-2-yl)thiazole |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts, base | 2-(6-Alkynylpyridin-2-yl)thiazole |
| Nucleophilic Aromatic Substitution | Strong nucleophiles, heat | 2-(6-Substituted-pyridin-2-yl)thiazole |
| C-H Activation | Pd or other transition metal catalysts | Functionalized thiazole ring |
Derivatization for Combinatorial Library Generation
The robust and versatile reactivity of this compound makes it an excellent scaffold for the generation of combinatorial libraries, which are crucial for high-throughput screening in drug discovery. nih.gov The palladium-catalyzed cross-coupling reactions are particularly well-suited for this purpose due to their broad substrate scope and generally high yields.
By employing a parallel synthesis approach, a single starting material, this compound, can be reacted with a large and diverse set of building blocks to rapidly generate a library of analogues. For instance, a library of Suzuki-Miyaura coupling partners (boronic acids) can be used to create a wide range of 2-(6-arylpyridin-2-yl)thiazole derivatives, each with unique steric and electronic properties. Similarly, a diverse collection of amines can be utilized in the Buchwald-Hartwig amination to produce a library of compounds with varied substitution at the 6-position of the pyridine ring.
Furthermore, the potential for sequential functionalization of both the pyridine and thiazole rings allows for the creation of even more complex and diverse libraries. For example, after an initial Suzuki coupling at the pyridine ring, subsequent C-H functionalization of the thiazole ring can be performed, leading to a library of di-substituted products. The synthesis of thiazole libraries has been demonstrated through methods such as iridium-catalyzed sulfur ylide insertion, highlighting the amenability of the thiazole core to diversification. nih.gov DNA-compatible synthesis methods for creating libraries of related thiobenzazole scaffolds also underscore the utility of such heterocyclic systems in modern drug discovery platforms. rsc.org
The generation of a combinatorial library from this compound would typically involve the following conceptual steps:
Scaffold Preparation: Synthesis of the core this compound.
Library Design: Selection of a diverse set of building blocks (e.g., boronic acids, amines, alkynes).
Parallel Synthesis: Reaction of the scaffold with the library of building blocks in a multi-well plate format.
Purification and Analysis: High-throughput purification and characterization of the library members.
Spectroscopic and Structural Elucidation of 2 6 Bromopyridin 2 Yl Thiazole and Its Products
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-(6-Bromopyridin-2-yl)thiazole, providing unambiguous assignment of proton and carbon resonances.
The ¹H and ¹³C NMR spectra of this compound provide foundational information about its molecular structure. In a typical ¹H NMR spectrum, the aromatic protons of the pyridine (B92270) and thiazole (B1198619) rings resonate in distinct regions, with their chemical shifts and coupling patterns revealing their relative positions. Similarly, the ¹³C NMR spectrum shows characteristic signals for each carbon atom in the molecule, including the carbon atoms of the heterocyclic rings and the carbon atom bonded to the bromine.
Detailed spectral data for related thiazole derivatives have been reported, which can serve as a reference for interpreting the spectra of this compound. For instance, in the ¹³C NMR spectrum of a similar thiazole compound, the carbon of the –N=CH- group was observed at δ 161.07 ppm. The aromatic and heterocyclic regions typically show a cluster of peaks.
Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for Thiazole Derivatives
| Proton/Carbon | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| Thiazole H-4 | 7.0 - 8.0 | 110 - 125 |
| Thiazole H-5 | 7.5 - 8.5 | 140 - 155 |
| Pyridine H-3 | 7.0 - 8.0 | 120 - 130 |
| Pyridine H-4 | 7.5 - 8.5 | 135 - 145 |
| Pyridine H-5 | 7.0 - 8.0 | 120 - 130 |
| Pyridine C-2 | - | 150 - 165 |
| Pyridine C-6 | - | 140 - 150 |
| Thiazole C-2 | - | 160 - 175 |
| Thiazole C-4 | - | 115 - 125 |
| Thiazole C-5 | - | 140 - 155 |
Note: The exact chemical shifts for this compound may vary depending on the solvent and other experimental conditions. The data presented here are illustrative based on known thiazole-containing compounds.
To definitively assign the proton and carbon signals and to establish the connectivity of the atoms within the this compound molecule, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduyoutube.com For this compound, COSY spectra would show correlations between adjacent protons on the pyridine ring, aiding in their unambiguous assignment. researchgate.netresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.com This is crucial for assigning the carbon signals based on the already identified proton resonances. researchgate.netresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.eduyoutube.com This technique is instrumental in connecting the pyridine and thiazole rings by showing correlations between protons on one ring and carbons on the other, as well as with the quaternary carbons. researchgate.netresearchgate.net
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups and analyzing the vibrational modes of this compound. These techniques provide a molecular fingerprint based on the characteristic vibrations of its chemical bonds.
The IR and Raman spectra of this compound are expected to exhibit bands corresponding to the stretching and bending vibrations of the C-H, C=N, C=C, and C-Br bonds within the pyridine and thiazole rings. Theoretical calculations, often using density functional theory (DFT), can be employed to aid in the assignment of the observed vibrational frequencies. nih.govnih.gov
Interactive Data Table: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H stretch | 3000 - 3100 | IR, Raman |
| C=N stretch (Pyridine & Thiazole) | 1600 - 1650 | IR, Raman |
| Aromatic C=C stretch | 1400 - 1600 | IR, Raman |
| C-Br stretch | 500 - 600 | IR, Raman |
| Ring breathing modes | Variable | Raman |
Note: The specific frequencies can be influenced by the solid-state packing and intermolecular interactions.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy provides insights into the electronic structure of this compound by probing the electronic transitions between molecular orbitals. The absorption of UV or visible light excites electrons from lower energy (typically bonding or non-bonding) orbitals to higher energy (antibonding) orbitals.
The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* transitions within the conjugated system formed by the interconnected pyridine and thiazole rings. nist.govresearchgate.net The position and intensity of these absorption maxima (λ_max) are sensitive to the extent of conjugation and the presence of substituents. The bromine atom, as an auxochrome, can influence the electronic transitions.
For related thiazole derivatives, UV-Vis absorption has been observed in various solvents, with shifts in the absorption maxima indicating solvatochromic effects. researchgate.net Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict and interpret the electronic absorption spectra. researchgate.net
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a critical technique for determining the molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.
The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).
The fragmentation pattern provides valuable structural information. Common fragmentation pathways for similar heterocyclic compounds involve the cleavage of the rings and the loss of small neutral molecules or radicals. researchgate.netsapub.orgresearchgate.netraco.cat
Interactive Data Table: Predicted Mass Spectrometric Fragments for this compound
| Fragment Ion | Proposed Structure/Loss | Expected m/z |
| [M]⁺ | Molecular Ion | 254/256 |
| [M - Br]⁺ | Loss of Bromine radical | 175 |
| [C₅H₄N-C₃H₂NS]⁺ | Pyridyl-thiazole cation | 175 |
| [C₅H₄N]⁺ | Pyridyl cation | 78 |
| [C₃H₂NS]⁺ | Thiazolyl cation | 84 |
Note: The relative intensities of the fragment ions can provide further clues about the stability of the different parts of the molecule.
X-ray Crystallography for Solid-State Molecular and Supramolecular Structural Determination
A crystal structure of this compound would reveal the planarity of the pyridine and thiazole rings and the dihedral angle between them. Furthermore, it would provide insights into the supramolecular architecture, showing how the molecules pack in the crystal lattice through intermolecular interactions such as π-π stacking, halogen bonding (involving the bromine atom), and other weak interactions. nih.gov
For instance, in the crystal structure of a related bromo-substituted thiazole derivative, N-[3-(benzo[d]thiazol-2-yl)-6-bromo-2H-chromen-2-ylidene]-4-methylbenzenamine, the molecular packing involved layers with π-stacking and weak hydrogen bonds. nih.gov
Determination of Bond Lengths, Bond Angles, and Torsional Angles
A definitive X-ray crystallographic analysis for this compound has not been reported in the reviewed literature. Therefore, precise experimental data for its bond lengths, bond angles, and torsional angles are not available. However, a comprehensive understanding of its molecular geometry can be inferred from the analysis of closely related structures and foundational heterocyclic molecules that have been crystallographically characterized.
The structure of this compound is composed of a pyridine ring substituted with a bromine atom and a thiazole ring. The geometry of these individual rings is well-established. For instance, a detailed study of thiazole through the analysis of twenty-four of its isotopologues has provided a precise equilibrium structure. nih.gov Similarly, crystallographic data for brominated pyridine derivatives, such as tris[(6-bromopyridin-2-yl)methyl]amine and polymorphs of 3,4-bis(6-bromopyridin-3-yl)-1,2,5-thiadiazole, offer reliable data for the bromopyridine fragment. nih.govresearchgate.net
Table 1: Predicted and Comparative Bond Lengths, Bond Angles, and Torsional Angles for this compound Note: These values are based on data from related compounds and theoretical models, as a specific crystal structure for the title compound is not publicly available.
| Parameter | Atoms Involved | Predicted/Typical Value | Reference/Basis |
| Bond Lengths (Å) | |||
| C-Br | C6-Br | ~1.91 Å | Based on tris[(6-bromopyridin-2-yl)methyl]amine. nih.gov |
| C-N (Pyridine) | C2-N1, C6-N1 | ~1.33 Å | Based on 3,4-bis(6-bromopyridin-3-yl)-1,2,5-thiadiazole. researchgate.net |
| C-C (Pyridine) | C2-C3, C3-C4, etc. | ~1.38 - 1.39 Å | General aromatic C-C bond |
| C-N (Thiazole) | C2'-N3' | ~1.37 Å | Based on thiazole structure. nih.gov |
| C-S (Thiazole) | C2'-S1', C5'-S1' | ~1.71 - 1.72 Å | Based on thiazole structure. nih.gov |
| C=C (Thiazole) | C4'=C5' | ~1.37 Å | Based on thiazole structure. nih.gov |
| C-C (Inter-ring) | C2-C2' | ~1.47 Å | Typical sp2-sp2 single bond |
| Bond Angles (°) | |||
| C-C-N (Pyridine) | C3-C2-N1 | ~123° | Typical pyridine geometry |
| C-C-Br (Pyridine) | C5-C6-Br | ~117° | Typical substituted pyridine |
| N-C-S (Thiazole) | N3'-C2'-S1' | ~115° | Based on thiazole structure. nih.gov |
| C-N-C (Pyridine) | C2-N1-C6 | ~117° | Typical pyridine geometry |
| Torsional Angle (°) | |||
| Pyridine-Thiazole | N1-C2-C2'-N3' | Variable | Dependent on steric/electronic effects |
Analysis of Intermolecular Interactions and Crystal Packing
The solid-state architecture of this compound is dictated by a variety of intermolecular interactions. While its specific crystal packing is unknown, analysis of related compounds allows for a robust prediction of the forces at play. The presence of a bromine atom and two distinct heteroaromatic rings suggests a rich landscape of non-covalent interactions.
Halogen Bonding: The bromine atom is a key player, capable of forming halogen bonds. These are interactions where the electropositive region (σ-hole) on the bromine atom interacts with a Lewis base, such as the nitrogen atom of a neighboring pyridine or thiazole ring (Br···N). Such Br···N interactions, with distances around 3.056 Å, have been observed to link molecules in the crystal structure of a polymorph of 3,4-bis(6-bromopyridin-3-yl)-1,2,5-thiadiazole. researchgate.netwalshmedicalmedia.com Furthermore, Br···Br contacts, with distances near the van der Waals radii sum (approx. 3.70 Å), are also a stabilizing feature in the crystal packing of related brominated pyridines, providing a stabilizing influence. nih.govuni.lu
Weak Hydrogen Bonds and Other Contacts: In addition to the stronger interactions, the crystal packing would be further stabilized by a network of weaker C–H···N and C–H···S hydrogen bonds, where hydrogen atoms on the aromatic rings interact with the nitrogen or sulfur atoms of neighboring molecules. Br···π interactions, where the bromine atom interacts with the face of an aromatic ring, are also plausible. researchgate.net The interplay of these varied and directional interactions dictates the formation of specific supramolecular synthons, which then assemble to form the final three-dimensional crystal structure.
Advanced Spectroscopic Techniques for Conformational and Tautomeric Studies
Advanced spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are invaluable for probing the dynamic aspects of this compound in solution.
Conformational Analysis: The primary conformational flexibility in this molecule arises from the rotation around the single bond connecting the pyridine and thiazole rings. This rotation gives rise to different conformers. Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy), can be employed to determine the preferred conformation in solution. These experiments detect through-space interactions between protons on the different rings. The presence or absence of cross-peaks between specific protons on the pyridine and thiazole moieties provides direct evidence of their spatial proximity, allowing for the elucidation of the dominant rotational isomer. walshmedicalmedia.com Variable temperature (VT) NMR studies can also provide insight into the energy barrier for rotation between conformers.
Tautomeric Studies: Tautomerism involves the migration of a proton, resulting in isomers that are in equilibrium. For this compound, significant tautomerism is not expected as there are no readily mobile protons, such as those in an amino or hydroxyl group. The aromatic nature of both rings provides a high degree of stability. However, in related heterocyclic systems, tautomerism is a critical consideration. For example, 2-pyridinethiol exists in equilibrium with its 2-pyridinethione tautomer, with the thione form being more stable in solution due to its larger dipole moment and thioamide resonance stabilization. acs.org Similarly, studies on thiazole itself have investigated the relative stability of its different anions, which relates to the ease of deprotonation at different positions and is relevant to potential, though unlikely, prototropic tautomerism under specific conditions. nih.gov While unlikely for the title compound itself, the study of its protonated or deprotonated derivatives using techniques like 1H and 13C NMR would be essential to confirm the absence of unexpected tautomeric equilibria. researchgate.net
Computational and Theoretical Investigations of 2 6 Bromopyridin 2 Yl Thiazole
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. nih.govresearchgate.net DFT calculations have been instrumental in understanding the structure, reactivity, and spectroscopic characteristics of thiazole (B1198619) and pyridine (B92270) derivatives. kbhgroup.innih.gov
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
Frontier molecular orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that a molecule is more reactive as it requires less energy to undergo electronic transitions. kbhgroup.in
For molecules containing thiazole and pyridine rings, the distribution of HOMO and LUMO orbitals provides insights into the regions susceptible to electrophilic and nucleophilic attack. wuxibiology.com In many heterocyclic systems, the HOMO is often distributed over the more electron-rich portions of the molecule, while the LUMO is localized on the electron-deficient parts. wuxibiology.com The energy and localization of these orbitals can be fine-tuned by the presence of different substituents.
| Parameter | Significance |
| HOMO Energy | Indicates the electron-donating ability of a molecule. |
| LUMO Energy | Indicates the electron-accepting ability of a molecule. |
| HOMO-LUMO Gap | Relates to the chemical reactivity and kinetic stability of a molecule. |
Electrostatic Potential Surface (ESP) Mapping and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) or Electrostatic Potential Surface (ESP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity. researchgate.netlibretexts.org These maps illustrate the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas with a higher electron density and susceptibility to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating lower electron density and favorability for nucleophilic attack. scispace.com
In the context of 2-(6-bromopyridin-2-yl)thiazole, an ESP map would likely show negative potential around the nitrogen and sulfur atoms of the thiazole and pyridine rings, highlighting them as potential sites for interaction with electrophiles. The bromine atom would also influence the charge distribution, creating regions of varying potential across the molecule.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis of this compound is essential to understand its three-dimensional structure and flexibility. The molecule possesses a degree of rotational freedom around the single bond connecting the pyridine and thiazole rings. Computational methods can be used to identify the most stable conformations (i.e., the lowest energy structures) and the energy barriers between them.
Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. nih.gov By simulating the motion of atoms and molecules, MD can reveal how this compound behaves in different environments, such as in solution, and how its conformation fluctuates. This information is particularly relevant for understanding its interactions with biological targets or other molecules.
Mechanistic Studies of Reactions Involving this compound
Computational methods are widely used to study the mechanisms of chemical reactions. For this compound, theoretical calculations can be employed to investigate various reaction pathways, such as nucleophilic substitution at the bromine-bearing carbon or reactions involving the thiazole ring. nih.govnih.gov
By calculating the energies of reactants, transition states, and products, researchers can determine the most likely reaction mechanism and predict the reaction rates. This can aid in the design of new synthetic routes and the optimization of reaction conditions.
Prediction of Spectroscopic Properties and Correlation with Experimental Data
Quantum chemical calculations can predict various spectroscopic properties, including vibrational (infrared and Raman) and electronic (UV-Visible) spectra. kbhgroup.in These theoretical predictions can be compared with experimental data to confirm the structure of the synthesized compound and to aid in the assignment of spectral bands.
For instance, calculated vibrational frequencies can be correlated with the peaks in an experimental IR spectrum, providing a detailed understanding of the vibrational modes of the molecule. Similarly, Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra, which can be compared with experimental UV-Vis spectra to understand the electronic transitions occurring within the molecule. mdpi.com
Non-Covalent Interaction (NCI) Analysis and Hirshfeld Surface Analysis
Non-covalent interactions (NCIs) play a crucial role in determining the crystal packing and supramolecular assembly of molecules. NCI analysis is a computational technique used to visualize and characterize weak interactions such as hydrogen bonds, van der Waals forces, and π-π stacking.
Coordination Chemistry of 2 6 Bromopyridin 2 Yl Thiazole As a Ligand
Design Principles for 2-(6-Bromopyridin-2-yl)thiazole-Based Ligands
The design of ligands based on the this compound scaffold is guided by several key principles to tailor their coordination behavior and the properties of the resulting metal complexes. The inherent structural features of the pyridyl and thiazole (B1198619) rings allow for modifications that can influence the ligand's denticity, steric hindrance, and electronic properties.
The pyridyl and thiazole groups can act as a bidentate chelating system, coordinating to a metal center through the nitrogen atoms of both rings. The bromine substituent on the pyridine (B92270) ring can be retained to influence the electronic properties of the ligand or can be replaced with other functional groups to modulate the ligand's steric and electronic characteristics. For instance, the introduction of bulky substituents can create specific coordination pockets, influencing the geometry of the resulting metal complex.
Furthermore, the thiazole ring itself offers opportunities for functionalization. The C5 position is the most favorable for electrophilic substitution, while the C2 position is susceptible to nucleophilic attack. nih.gov This allows for the introduction of various substituents that can alter the ligand's electronic properties and coordination ability. For example, attaching electron-donating or electron-withdrawing groups can tune the energy levels of the ligand's orbitals, which in turn affects the photophysical and electrochemical properties of the metal complexes.
The flexibility of the bond between the pyridine and thiazole rings allows for some degree of rotation, which can be constrained by incorporating the scaffold into a more rigid framework. This can lead to pre-organized ligands that favor specific coordination geometries. The design of such ligands is crucial for applications in areas like catalysis and materials science, where the precise control of the metal's coordination environment is paramount.
Inspired by the well-established coordination chemistry of terpyridine ligands, researchers have designed 2,6-di(thiazol-2-yl)pyridine (dtpy) derivatives as structural analogues. mdpi.com The presence of sulfur atoms in the peripheral thiazole rings makes the dtpy moiety more electron-withdrawing than terpyridine, which can stabilize the metal-to-ligand charge-transfer (MLCT) states in the resulting transition metal complexes. mdpi.com This principle of tuning electronic properties through heteroatom substitution is a powerful tool in the design of functional metal complexes.
Synthesis and Characterization of Metal Complexes of this compound
The synthesis of metal complexes involving this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The reaction conditions, such as temperature and stoichiometry, are optimized to favor the formation of the desired complex.
Characterization of the resulting metal complexes is carried out using a variety of spectroscopic and analytical techniques. Elemental analysis provides the empirical formula of the complex, confirming the metal-to-ligand ratio. Infrared (IR) spectroscopy is used to identify the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the pyridine and thiazole rings. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the structure of the ligand in the complex. Mass spectrometry confirms the molecular weight of the complex. UV-visible spectroscopy is employed to study the electronic transitions within the complex.
This compound and related ligands have been successfully complexed with a range of transition metals, leading to complexes with interesting properties and potential applications.
Iridium(III): A rollover iridacycle complex, cis-[Ir(κ²-C–N-L1)(κ²-N–N-L1)Cl₂], was synthesized by reacting two equivalents of 2-(6-bromopyridin-2-yl)imidazo[1,2-a]pyridine (a derivative of the parent ligand) with IrCl₃. rsc.org This complex features an unusual κ²-C–N cyclometalated ligand fragment, resulting from a C–H bond activation at a remote position on the bromo-pyridine ring, with the second ligand coordinating in a classic κ²-N–N donor mode. rsc.org
Cadmium(II) and Zinc(II): Pyridine-thiazole based ligands have been used to prepare complexes with Cd(II) and Zn(II). researchgate.net For example, a polymeric cadmium complex, {[Cd(L)(NO₃)₂H₂O)]DMF}n, and a discrete monomeric zinc complex, [Zn(L)₂(TsO)₂]₂DMF, were synthesized and characterized. researchgate.net In the cadmium complex, the ligand acts as a bridging unit, while in the zinc complex, it functions as a bidentate agent. researchgate.net The formation of zinc-thiazole complexes can lead to enhanced emission properties. nih.gov
Copper(II): Copper(II) complexes with derivatives of 2,6-di(thiazol-2-yl)pyridine have been synthesized and characterized. nih.gov These complexes were prepared by reacting copper(II) chloride with the corresponding ligands. nih.gov The coordination geometry around the copper(II) ion is typically distorted square pyramidal or trigonal bipyramidal, depending on the specific ligand and counter-ions present.
Table 1: Examples of Metal Complexes with this compound-based Ligands
| Metal Ion | Ligand | Complex Formula | Coordination Mode | Reference |
| Ir(III) | 2-(6-bromopyridin-2-yl)imidazo[1,2-a]pyridine | cis-[Ir(κ²-C–N-L1)(κ²-N–N-L1)Cl₂] | κ²-C–N and κ²-N–N | rsc.org |
| Cd(II) | 4-(pyridin-4-yl)-2-(2-(pyridin-2-ylmethylene)hydrazinyl)thiazole | {[Cd(L)(NO₃)₂H₂O)]DMF}n | Bridging | researchgate.net |
| Zn(II) | 4-(pyridin-4-yl)-2-(2-(pyridin-2-ylmethylene)hydrazinyl)thiazole | [Zn(L)₂(TsO)₂]₂DMF | Bidentate | researchgate.net |
| Cu(II) | 4'-(furan-2-yl)-2,6-di(thiazol-2-yl)pyridine | [Cu(L)Cl₂] | Tridentate | nih.gov |
The structural information obtained from X-ray crystallography is crucial for understanding the properties of the complexes and for establishing structure-property relationships. It allows for a detailed analysis of the metal-ligand interactions and any intermolecular interactions, such as hydrogen bonding or π-stacking, that may be present in the crystal lattice.
Mechanistic Studies of Metal-Ligand Interactions and Coordination Modes
The interaction between this compound-based ligands and metal ions can lead to various coordination modes. The most common is the bidentate chelation through the nitrogen atoms of the pyridine and thiazole rings. However, other coordination modes are possible, depending on the specific ligand design and the reaction conditions.
In the case of the rollover Ir(III) complex, mechanistic studies based on Density Functional Theory (DFT) calculations suggested that the C–H bond activation occurs after the initial κ²-N–N coordination of the first ligand, during the complexation of the second ligand. rsc.org This highlights the intricate mechanistic pathways that can be involved in the formation of these complexes.
Electronic, Magnetic, and Photophysical Properties of this compound Metal Complexes
The electronic, magnetic, and photophysical properties of metal complexes derived from this compound are of significant interest for their potential applications in various fields.
Electronic Properties: The electronic properties of these complexes are largely determined by the nature of the metal ion and the ligand. The UV-visible absorption spectra of these complexes typically show intense bands in the UV region, which are assigned to π-π* transitions within the ligand, and lower energy bands in the visible region, which are often attributed to metal-to-ligand charge transfer (MLCT) transitions. The energy of these MLCT bands can be tuned by modifying the substituents on the ligand. For example, the introduction of electron-withdrawing groups on the thiazole ring can lower the energy of the ligand's LUMO, leading to a red-shift in the MLCT absorption. mdpi.com
Magnetic Properties: The magnetic properties of these complexes depend on the electronic configuration of the metal ion. For instance, complexes with d¹⁰ metal ions like Zn(II) and Cd(II) are diamagnetic. In contrast, complexes with unpaired electrons, such as those of Cu(II) (d⁹), are paramagnetic. Magnetic susceptibility measurements can be used to determine the number of unpaired electrons and to study any magnetic interactions between metal centers in polynuclear complexes.
Photophysical Properties: Many transition metal complexes with pyridyl-thiazole ligands exhibit interesting photophysical properties, including luminescence. The emission properties can be tailored by modifying the ligand structure and the metal ion. For example, the rollover Ir(III) complex exhibited a narrow emission band with a maximum at 541 nm, which was attributed to ligand-centered emission. rsc.org Rhenium(I) complexes with 2,6-di(thiazol-2-yl)pyridine-based ligands have been shown to have tunable photophysical properties, where the nature of the lowest-lying excited state (³MLCT or ³IL) can be controlled by the aryl substituent on the ligand. mdpi.com The formation of zinc-thiazole complexes has also been shown to enhance emission properties. nih.gov
Table 2: Photophysical and Electrochemical Data for Selected Metal Complexes
| Complex | Absorption λmax (nm) | Emission λmax (nm) | Redox Potential (V vs. Fc+/Fc) | Reference |
| cis-[Ir(L1)₂Cl₂] | 350 | 541 | Not reported | rsc.org |
| [ReCl(CO)₃(dtpy)] | ~380 | ~600 | -1.4 (red) | mdpi.com |
| [Cu(L)Cl₂] | 280, 325, 400 (sh) | Not reported | Not reported | nih.gov |
Applications of this compound Complexes in Homogeneous and Heterogeneous Catalysis
Metal complexes derived from this compound and its analogues have shown promise as catalysts in various organic transformations. The ability to tune the steric and electronic properties of the ligand allows for the optimization of the catalyst's activity and selectivity.
Homogeneous Catalysis: Copper(II) complexes of functionalized 2,6-di(thiazol-2-yl)pyridine have been investigated as catalysts for the oxidation of alkanes and alcohols. nih.gov For example, one such complex was found to be an effective catalyst for the oxidation of cyclohexane (B81311) to cyclohexanol (B46403) and cyclohexanone (B45756) using tert-butyl hydroperoxide as the oxidant. nih.gov The same complex also catalyzed the stereoselective oxidation of cis-1,2-dimethylcyclohexane. nih.gov
Heterogeneous Catalysis: While the focus has been largely on homogeneous catalysis, the potential for developing heterogeneous catalysts based on these complexes exists. This could be achieved by immobilizing the complexes on solid supports, such as polymers or inorganic materials. This approach can offer advantages in terms of catalyst recovery and reusability. The development of thiazole-guanidine complexes as green catalysts for multicomponent reactions represents a step in this direction. researchgate.net
The catalytic activity of these complexes is attributed to the ability of the metal center to exist in multiple oxidation states and to coordinate with the substrates. The ligand plays a crucial role in stabilizing the catalytically active species and in influencing the selectivity of the reaction.
Applications of 2 6 Bromopyridin 2 Yl Thiazole As a Chemical Synthon
Role in the Synthesis of Advanced Organic Materials
2-(6-Bromopyridin-2-yl)thiazole is a key intermediate in the creation of advanced organic materials. The presence of the bromo-substituent on the pyridine (B92270) ring provides a reactive site for a variety of transition-metal-catalyzed cross-coupling reactions. researchgate.net These reactions, including the Suzuki, Ullmann, and Sonogashira couplings, allow for the precise introduction of new carbon-carbon or carbon-heteroatom bonds. researchgate.net This capability enables chemists to link the pyridyl-thiazole core to other molecular fragments, building up larger, conjugated systems with tailored properties.
The resulting unsymmetrical 2,6-disubstituted pyridine-bridged compounds are precursors to materials used in diverse fields, from pharmaceuticals to organocatalysis. researchgate.net The inherent properties of the pyridine-thiazole scaffold, such as its rigidity and defined electronic characteristics, are imparted to the final material, influencing its performance and function.
Precursor for Optoelectronic and Functional Compounds
The unique electronic nature of the this compound scaffold makes it an excellent precursor for compounds with specific optoelectronic properties. The linkage of the electron-accepting pyridine ring with the electron-donating thiazole (B1198619) ring forms a classic donor-acceptor (D-A) structure. taylorfrancis.com This arrangement is fundamental to the design of materials for organic electronics, including organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). taylorfrancis.com
By strategically modifying the core structure through reactions at the bromine position, researchers can synthesize a variety of π-conjugated polymers and small molecules. researchgate.net These modifications allow for the fine-tuning of critical properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn determines the material's optical band gap and charge transport capabilities. researchgate.net
| Polymer Name | Monomer Units | Optical Band Gap (eV) | Application Highlight |
|---|---|---|---|
| PThDBTH | N-(thiazol-2-yl)−2-(thiophen-3-yl)acetamide | 2.15 | Conducting Polymer Film researchgate.net |
| PTh2DBTH | N,N′-([4,4′-bithiazole]-2,2′-diyl)bis(2-(thiophen-3-yl)acetamide) | 2.30 | Conducting Polymer Film researchgate.net |
| P(ThDBTH-Th) | Copolymer of ThDBTH and thiophene | 1.95 | Polymer with satisfactory switching time and optical contrast researchgate.net |
Building Block in the Development of Supramolecular Assemblies
Supramolecular chemistry relies on the self-assembly of molecules into larger, ordered structures through non-covalent interactions. The this compound molecule is an ideal building block for such assemblies. Its planar, aromatic structure promotes π-stacking interactions, while the nitrogen atoms in both the pyridine and thiazole rings can act as hydrogen bond acceptors. nih.govresearchgate.net
Studies on constitutionally similar heterocyclic compounds, such as 6-arylimidazo[2,1-b] researchgate.netbldpharm.comnih.govthiadiazoles, have shown that molecules can be linked by C-H···N hydrogen bonds to form intricate ribbons and three-dimensional arrays. nih.gov These assemblies are further stabilized by π-stacking of the aromatic rings. nih.govresearchgate.net The ability to form these predictable, directional interactions makes this compound a valuable component for designing complex, self-assembling systems for applications in materials science and molecular recognition.
Utilization in Probe Design for Chemical Biology Research
In the field of chemical biology, there is a constant need for molecular probes that can detect and report on the presence of specific ions, molecules, or biological events. The thiazole ring is a privileged scaffold found in many biologically active compounds and fluorescent dyes. nih.govnih.gov
This compound provides a robust framework for the design of such probes. The bromo group can be readily replaced with a variety of functional groups, including fluorophores for optical detection or specific binding moieties that recognize a target analyte. The nitrogen atoms of the pyridyl and thiazolyl rings can serve as metal-coordination sites, a common strategy for creating ion-selective sensors. The synthesis of di-, tri-, and tetrathiazole moieties has been shown to enhance therapeutic activities, indicating the value of multi-thiazole structures in biological contexts. nih.gov
Scaffold for the Development of New Synthetic Methodologies, including C-H Activation
The development of new, more efficient chemical reactions is a central goal of organic synthesis. This compound serves as an excellent scaffold for developing and testing novel synthetic methodologies, particularly in the area of C-H bond activation. C-H activation reactions offer a more atom-economical and environmentally friendly way to functionalize molecules by directly converting inert C-H bonds into new chemical bonds, avoiding the need for pre-functionalized starting materials. nih.govrsc.org
The thiazole ring, in particular, has been the subject of palladium-catalyzed regioselective C-H alkenylation, allowing for the introduction of new substituents at specific positions. nih.govrsc.org The this compound molecule presents multiple distinct C-H bonds on both the pyridine and thiazole rings, making it a valuable substrate for exploring the selectivity and scope of new catalytic systems.
| Position on Thiazole Ring | Reaction Type | Catalyst System | Significance |
|---|---|---|---|
| C-5 | Alkenylation | Pd(OAc)₂ | Direct functionalization of the thiazole core nih.govrsc.org |
| C-4 | Alkenylation | Pd(OAc)₂ | Orthogonal functionalization to the C-2 substituent nih.govrsc.org |
| C-2, C-4, C-5 | Sequential Alkenylation | Pd(OAc)₂ | Programmed synthesis of multifunctionalized thiazoles nih.govrsc.org |
Structure Property/activity Relationships in 2 6 Bromopyridin 2 Yl Thiazole Derivatives
Investigating the Impact of Substituent Effects on Chemical Reactivity and Stability
The chemical behavior of 2-(6-Bromopyridin-2-yl)thiazole derivatives is intrinsically linked to the electronic properties of their constituent rings and any appended functional groups. The thiazole (B1198619) ring itself possesses distinct regions of reactivity; the proton at the C2 position is known to be acidic and can be removed by strong bases, creating a nucleophilic center. pharmaguideline.com Conversely, electrophilic substitution reactions, such as halogenation or sulfonation, preferentially occur at the C5 position, which is the most electron-rich carbon. pharmaguideline.com
The presence of the 6-bromopyridin-2-yl moiety significantly modulates this inherent reactivity. The pyridine (B92270) ring is electron-deficient, and this effect is amplified by the presence of the electronegative bromine atom. This combined electron-withdrawing effect enhances the acidity of protons on the thiazole ring, particularly at the C2 position, making it more susceptible to deprotonation. pharmaguideline.com
The stability of derivatives can also be influenced by substituents. For instance, incorporating electron-donating groups (EDGs) onto the thiazole ring can increase the electron density, potentially stabilizing the ring against certain degradative reactions. Conversely, adding further electron-withdrawing groups (EWGs) can destabilize the system or direct reactivity towards specific sites. Studies on related pyridinium (B92312) cations have shown that π-electron-donating groups, like a hydroxyl group, can quench radical reactivity by enhancing through-space coupling between reactive sites. mdpi.comacs.org In contrast, an electron-withdrawing cyano group can diminish this coupling, maintaining high reactivity. mdpi.com These principles are directly applicable to the design of stable or reactive this compound derivatives.
Correlation of Electronic and Steric Factors with Ligand Binding Affinity to Chemical Targets
The interaction of a molecule with a biological target, such as an enzyme or receptor, is governed by a combination of electronic and steric factors. For derivatives of this compound, modifications can be rationally designed to optimize these interactions and enhance binding affinity.
Electronic Factors: The electronic nature of substituents plays a critical role in forming interactions like hydrogen bonds, and electrostatic or π-π stacking interactions within a protein's binding pocket.
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or chloro (-Cl) can create regions of partial positive charge, making them potential hydrogen bond acceptors or participants in favorable electrostatic interactions. Studies on pyrazole-thiazole hybrids have shown that the presence of a chloro group at the para-position of a phenyl ring can improve antimicrobial activity. researchgate.net
Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) or hydroxyl (-OH) can act as hydrogen bond donors or acceptors. In a series of pyridine- and thiazole-based hydrazides, a derivative featuring both hydroxyl and methoxy groups showed significantly enhanced anti-inflammatory activity, highlighting the importance of these specific interactions. acs.orgnih.gov
Steric Factors: The size and shape of a molecule (its sterics) are crucial for ensuring a complementary fit within the binding site of a target.
Bulky Groups: Large substituents can provide greater van der Waals contacts, potentially increasing binding affinity if they fit well within a large, hydrophobic pocket. However, a bulky group can also cause steric hindrance, preventing the molecule from accessing the binding site.
Flexibility: The rotational freedom of bonds within a molecule affects its conformational flexibility. While some flexibility is necessary for the molecule to adopt the optimal binding pose, excessive flexibility can be entropically unfavorable.
The following table, adapted from studies on related pyridine-thiazole derivatives, illustrates how different substituents can impact biological activity, in this case, anticancer potency against various cell lines.
| Compound | Substituent (R) | HepG2 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Pyridine-Thiazole Hybrid 1 | -H | 8.76 | 7.14 | researchgate.net |
| Pyridine-Thiazole Hybrid 2 | 4-OCH₃ | 6.25 | 5.36 | researchgate.net |
| Pyridine-Thiazole Hybrid 3 | 4-Cl | 7.11 | 6.02 | researchgate.net |
This table demonstrates that the addition of a methoxy group (an EDG) at the para-position of a phenyl ring attached to the thiazole core resulted in enhanced cytotoxic activity compared to the unsubstituted analog. researchgate.net
Rational Design of Derivatives Based on Computational and Theoretical Predictions
Modern drug discovery heavily relies on computational methods to predict how a molecule will behave before it is synthesized, saving significant time and resources. For the this compound scaffold, these predictive tools are invaluable for rationally designing derivatives with enhanced properties.
Molecular Docking: This is one of the most common computational techniques used. It involves simulating the interaction between a ligand (the thiazole derivative) and a macromolecular target (e.g., a protein). The process predicts the preferred binding orientation and affinity of the ligand within the target's active site. For example, researchers designing novel pyridine-thiazole hybrids used molecular docking to understand the binding interactions with Rho-associated protein kinase (ROCK-1), a cancer target. researchgate.net The simulation can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that contribute to binding. A scientist could dock this compound into a target's active site and then virtually add different substituents to see how they affect the binding score and interactions, guiding the selection of the most promising candidates for synthesis.
Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. Once a pharmacophore model is established, it can be used as a 3D query to screen virtual libraries of compounds, including potential derivatives of this compound, to identify those that match the required features.
Density Functional Theory (DFT): DFT calculations are used to understand the electronic properties of a molecule, such as the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO). nih.gov This information helps predict a molecule's reactivity and stability. For instance, DFT could be used to calculate how different substituents on the this compound core would alter its electronic structure, providing insights into its potential as a therapeutic agent. researchgate.netcolby.edu
These computational approaches allow for a cycle of design, prediction, and refinement, enabling the rational development of derivatives with a higher probability of possessing the desired biological activity.
Methodologies for Structure-Activity Relationship Elucidation (e.g., principles of quantitative structure-activity relationships for chemical properties)
To move from qualitative observations to predictive models, researchers employ Quantitative Structure-Activity Relationship (QSAR) analysis. QSAR is a computational and statistical method that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
The fundamental principle of QSAR is that the variations in the biological activity of a group of molecules are dependent on the variations in their structural and physicochemical properties. The process involves several key steps:
Data Set Collection: A series of structurally related compounds, such as various derivatives of this compound, with experimentally measured biological activity (e.g., IC₅₀ values) is compiled.
Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated to represent its structural, physical, and chemical properties. These can be categorized as:
1D Descriptors: Molecular weight, atom counts.
2D Descriptors: Topological indices, molecular connectivity, polar surface area (TPSA).
3D Descriptors: Steric parameters (e.g., from CoMFA - Comparative Molecular Field Analysis) and electronic properties (e.g., dipole moment).
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or more complex machine learning algorithms like Artificial Neural Networks (ANN), are used to create an equation that correlates the descriptors with biological activity. nih.gov
Equation Example (MLR):Activity (pIC₅₀) = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + ...
Model Validation: The predictive power of the QSAR model is rigorously tested. This involves internal validation (e.g., leave-one-out cross-validation, yielding a q² value) and external validation using a separate test set of molecules not used in model creation (yielding a pred_r² value). A statistically robust model will have high values for q² and r². nih.govnih.gov
The resulting QSAR model can then be used to predict the activity of new, unsynthesized derivatives of this compound, guiding synthetic efforts toward the most potent compounds.
The table below illustrates the types of molecular descriptors that would be calculated for a hypothetical QSAR study on a series of thiazole derivatives.
| Descriptor Type | Descriptor Example | Property Represented |
|---|---|---|
| Electronic | LogP | Lipophilicity/Hydrophobicity |
| Electronic | Dipole Moment | Molecular Polarity |
| Steric | Molecular Weight (MW) | Size of the Molecule |
| Steric | Molar Refractivity (MR) | Volume and Polarizability |
| Topological | Topological Polar Surface Area (TPSA) | Polarity and H-bonding capacity |
Future Directions and Emerging Research Avenues for 2 6 Bromopyridin 2 Yl Thiazole
Exploration of Novel and Sustainable Synthetic Pathways
The synthesis of thiazole (B1198619) derivatives has been a subject of extensive research, with a growing emphasis on environmentally benign methods. bepls.com Future research on 2-(6-Bromopyridin-2-yl)thiazole is expected to move beyond traditional multi-step procedures towards more efficient and sustainable strategies.
Key emerging approaches include:
Microwave-Assisted Synthesis: This technique has been shown to accelerate the synthesis of hydrazinyl thiazoles and other derivatives, offering advantages such as reduced reaction times and improved yields. bepls.com Applying microwave irradiation to the condensation reactions required to form the this compound core could offer a more efficient pathway.
Multi-Component Reactions (MCRs): One-pot MCRs are highly desirable as they reduce waste and simplify procedures. The development of an MCR that combines a pyridine (B92270) precursor, a thiazole precursor, and a bromine source in a single step would be a significant advancement. For instance, a one-pot reaction of acetyl acetone (B3395972) or ethyl acetoacetate (B1235776) with N-bromosuccinimide (NBS) and thiourea (B124793) has been successfully used for other thiazoles. bepls.com
Green Solvents and Catalysts: The use of sustainable reaction media like water or polyethylene (B3416737) glycol (PEG) is a key aspect of green chemistry. bepls.com Future syntheses could focus on catalyst-free methods in solvents like PEG-400 or water, minimizing the use of hazardous organic solvents and metal catalysts. bepls.com For example, a method has been reported for synthesizing 2-aminothiazoles from α-diazoketones and thiourea in PEG-400 at 100 °C without a catalyst. bepls.com Another approach involves reacting dithiocarbamates with α-halocarbonyl compounds in water at reflux. bepls.com
A comparative table of potential sustainable synthetic methods is presented below.
| Method | Key Features | Potential Advantages for this compound Synthesis |
| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions. | Faster reaction rates, higher yields, improved purity. |
| One-Pot Multi-Component Reactions | Combining three or more reactants in a single vessel. | Increased efficiency, reduced waste, simplified purification. |
| Green Solvent Systems (e.g., Water, PEG) | Replacement of volatile organic compounds (VOCs). | Reduced environmental impact, lower cost, enhanced safety. |
| Catalyst-Free Conditions | Reactions proceed without a metallic or acid/base catalyst. | Simplified product isolation, avoidance of toxic catalyst residues. |
Development of New Catalytic Applications in Organic Synthesis
The 2-(pyridin-2-yl)thiazole moiety is an excellent bidentate ligand, capable of coordinating with a variety of transition metals through the pyridine and thiazole nitrogen atoms. This chelating ability is the foundation for its potential in catalysis.
Future research will likely focus on two main areas:
As a Ligand for Homogeneous Catalysis: The core structure is analogous to well-studied ligands like 2,2':6',2''-terpyridine and 2,6-di(thiazol-2-yl)pyridine, whose copper(II) complexes have demonstrated catalytic activity in the oxidation of alkanes and alcohols. rsc.org It is conceivable that complexes of this compound with metals such as copper, palladium, rhodium, or ruthenium could function as effective catalysts for a range of organic transformations, including oxidation, reduction, and carbon-carbon bond formation.
As a Platform for Advanced Catalysts: The bromo-substituent on the pyridine ring serves as a crucial synthetic handle. It can be readily modified via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce other functional groups or to immobilize the ligand onto a solid support, creating heterogeneous catalysts that are easily recoverable and reusable. Furthermore, the pyridinyl-thiazole framework has been used to create ligands for specific applications, such as the 4-(Pyridin-2-yl)thiazol-2-yl thioglycosides used for oligosaccharide synthesis via temporary deactivation with palladium(II) bromide. nih.gov
| Potential Catalytic Application | Metal Center | Role of this compound |
| Alkane/Alcohol Oxidation | Copper (Cu), Iron (Fe) | Bidentate N,N-ligand to stabilize the metal center. rsc.org |
| Cross-Coupling Reactions | Palladium (Pd), Nickel (Ni) | Ligand to control the reactivity and selectivity of the catalyst. |
| Asymmetric Catalysis | Rhodium (Rh), Iridium (Ir) | Chiral derivatives could be synthesized for enantioselective transformations. |
| Heterogeneous Catalysis | Various | Immobilized onto a solid support via the bromo-group for recyclability. |
Integration in Advanced Materials Science and Nanotechnology
The unique electronic and structural properties of the pyridinyl-thiazole scaffold make it a compelling candidate for the construction of advanced functional materials.
Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs): MOFs and CPs are crystalline materials constructed from metal ions linked by organic ligands. nih.gov Thiazole-based ligands have been used to create luminescent MOFs for sensing applications. mdpi.comresearchgate.net The this compound molecule is an ideal building block (or "linker") for such materials. Its bidentate nature allows it to connect metal centers, while the bromo-group can either be retained as a functional site within the framework's pores or be used to further link and extend the structure. These materials could find applications in gas storage, separation, sensing, and catalysis. nih.gov
Luminescent Materials and Chemosensors: Pyridinyl-thiazole and related thiazolo[5,4-d]thiazole (B1587360) derivatives have been investigated for their photophysical properties and are used in organic light-emitting diodes (OLEDs) and as chemosensors. researchgate.net The extended π-system and the presence of heteroatoms in this compound suggest it could exhibit interesting absorption and emission properties. Its ability to chelate metal ions could be exploited to develop selective fluorescent or colorimetric sensors for detecting specific cations.
Organic Electronics: Molecules with thiazole rings are components of organic dyes used in dye-sensitized solar cells (DSSCs). researchgate.net The electron-deficient nature of the pyridine and thiazole rings, combined with the potential for π-system extension through the bromo-position, makes this scaffold suitable for designing new organic semiconductors or sensitizers for photovoltaic applications.
Application of Machine Learning and Artificial Intelligence in the Design and Discovery of this compound Analogues
The discovery of new molecules with desired properties is a time-consuming and expensive process. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate this endeavor.
Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be built using ML algorithms to predict the biological activity or material properties of novel compounds before they are synthesized. By training a model on a dataset of known thiazole derivatives, it becomes possible to predict the potential efficacy of new analogues of this compound as, for example, anticancer agents or kinase inhibitors. nih.gov
Generative Models for de Novo Design: AI can go beyond prediction and actively design new molecules. Generative models, trained on vast libraries of chemical structures, can propose novel analogues of this compound that are optimized for specific properties, such as high binding affinity to a biological target or specific electronic characteristics for a material application. This approach can explore a much wider chemical space than traditional methods.
Reaction Prediction and Synthesis Planning: AI tools can also assist in the synthetic challenges discussed in section 9.1. ML models can predict the outcomes of chemical reactions, identify optimal reaction conditions, and even devise complete synthetic routes to target molecules, making the synthesis of novel analogues more efficient and predictable.
| AI/ML Application | Description | Impact on Research |
| QSAR Modeling | Develops mathematical models to correlate chemical structure with activity/properties. | Prioritizes synthesis of the most promising analogues, reducing wasted effort. |
| Generative Chemistry | Uses AI to create novel chemical structures with optimized properties. | Accelerates the discovery of new lead compounds and materials. |
| Synthesis Prediction | Predicts reaction outcomes and helps plan efficient synthetic pathways. | Overcomes synthetic challenges and improves the feasibility of creating complex molecules. |
Q & A
Q. Critical Parameters :
| Factor | Optimal Condition | Impact |
|---|---|---|
| Temperature | −78°C (lithiation), 70–80°C (cyclization) | Prevents decomposition |
| Solvent | THF (lithiation), ethanol/water (cyclization) | Polarity stabilizes intermediates |
| Catalyst | Triethylamine (20 mol%) | Accelerates cyclization kinetics |
Basic: Which spectroscopic and analytical methods confirm the structure and purity of this compound?
Q. Methodological Answer :
- 1H/13C NMR : Pyridine C-6 bromine induces deshielding (δ 7.8–8.2 ppm for adjacent protons). Thiazole C-H signals appear at δ 7.2–7.5 ppm .
- IR Spectroscopy : C-Br stretch (550–650 cm⁻¹) and thiazole C=N (1640–1680 cm⁻¹) confirm functional groups .
- Elemental Analysis : Deviations <0.4% between calculated and observed C/H/N ratios indicate high purity .
- Mass Spectrometry : Molecular ion peak [M+H]+ with bromine isotopic patterns (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Advanced: How can reaction conditions be optimized to improve yields of this compound derivatives?
Q. Methodological Answer :
- Catalyst screening : Replace triethylamine with DBU (1,8-diazabicycloundec-7-ene) to enhance cyclization rates .
- Solvent optimization : Use DMF for lithiation (improves solubility) or microwave-assisted synthesis (reduces time to 2–4 hours) .
- Additive effects : Introduce KI (10 mol%) in cross-couplings to facilitate halogen exchange, increasing selectivity .
Q. Case Study :
| Condition | Yield (Standard) | Yield (Optimized) |
|---|---|---|
| Triethylamine, 24h | 66% | – |
| DBU, microwave, 2h | – | 79% |
Advanced: How do substituents on the thiazole ring influence the compound’s reactivity and biological activity?
Q. Methodological Answer :
- Electron-withdrawing groups (e.g., Br) : Enhance electrophilicity, improving cross-coupling efficiency. Bromine at C-6 increases steric hindrance, slowing hydrolysis .
- Bioactivity modulation : 4-Cyanophenyl substituents (e.g., in 3a') improve anticancer activity (GI50 = 1.7 μM in MCF-7 cells) by enhancing hydrophobic interactions with targets .
Q. Structure-Activity Data :
| Derivative | Substituent | GI50 (MCF-7) |
|---|---|---|
| 3f | 2-hydroxy-3-methylbenzylidene | 1.0 μM |
| 3a' | Pentafluorophenyl | 1.7 μM |
Advanced: How should researchers resolve contradictions in reported spectral data or physicochemical properties?
Q. Methodological Answer :
Reproduce protocols : Verify solvent purity (e.g., anhydrous THF) and reaction atmosphere (N2/Ar) .
Advanced NMR : Use 2D techniques (HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlations between pyridine C-6 and thiazole protons confirm connectivity .
Single-crystal XRD : Resolve structural ambiguities. SHELX-refined structures provide bond-length validation (e.g., C-Br = 1.89–1.92 Å) .
Basic: What are the recommended storage conditions to ensure compound stability?
Q. Methodological Answer :
- Temperature : Store at −20°C in amber vials to prevent photodegradation.
- Solubility : Dissolve in DMSO (10 mM stock) for biological assays; avoid aqueous buffers with pH >7 to limit hydrolysis .
Advanced: What experimental models quantify the bioactivity of this compound derivatives?
Q. Methodological Answer :
- Cell viability assays : Use MTT/WST-1 in HCT-116 (colorectal) and MCF-7 (breast) lines. Calculate GI50 via nonlinear regression (5–10 μM dose range) .
- Selectivity assays : Compare IC50 in cancer vs. normal cells (e.g., MRC-5 fibroblasts). A selectivity index >3 indicates therapeutic potential .
- Mechanistic profiling : Flow cytometry (cell cycle arrest at G0/G1) and caspase-3/7 activation assays confirm apoptosis induction .
Advanced: How can computational modeling predict target interactions for this compound derivatives?
Q. Methodological Answer :
- Docking simulations : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR). Bromopyridinyl groups fit hydrophobic pockets, with binding energy <−8 kcal/mol indicating strong affinity .
- MD simulations : Assess stability of ligand-target complexes (100 ns trajectories). RMSD <2 Å suggests stable binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
